N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline
Overview
Description
“N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline” is a chemical compound. It is related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Scientific Research Applications
Synthesis and Structural Analysis
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline , a compound with notable structural complexity, has been a subject of interest in the field of synthetic chemistry. Wu et al. (2021) synthesized this compound and conducted a thorough characterization using various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS. The molecular structure of the compound was confirmed through X-ray diffraction. Additionally, they employed Density Functional Theory (DFT) calculations to optimize the molecular structures and to analyze their vibrational properties, demonstrating the compound’s unique conformational characteristics. The study accentuates the intricate molecular architecture of this compound and its potential utility in advanced materials research (Wu et al., 2021).
Applications in Sensor Technology
In the realm of sensor technology, particularly in the detection of hydrogen peroxide (H2O2), a related boronate ester compound was investigated by Lampard et al. (2018). They developed a series of boronate ester fluorescence probes for the detection of H2O2. These probes exhibited a fluorescence response towards H2O2, attributed to changes in the intramolecular charge transfer state. This highlights the potential of this compound derivatives in crafting sensitive and responsive sensor systems (Lampard et al., 2018).
Role in Organic Electronics
In the field of organic electronics, Liu et al. (2016) synthesized arylamine derivatives containing the this compound moiety for application in stable perovskite solar cells. The study revealed that these compounds exhibit excellent thermal stability and hole extraction ability, positioning them as promising materials in the development of efficient and durable solar cell technologies (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, acting as catalysts, reducing agents, and ligands .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in a chemical reaction. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that the compound can participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Result of Action
The result of the compound’s action is the formation of new chemical products through its role as a reagent in organic synthesis reactions . For instance, it can help form pinacol benzyl boronate through borylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to air and moisture . Therefore, it should be stored under inert gas and in a cool, dry place . Its reactivity can also be influenced by the presence of other chemicals, such as catalysts .
Properties
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13,21H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCOCBRSLHQLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674684 | |
Record name | N-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-90-8 | |
Record name | N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(Phenylaminomethyl)phenyl] boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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